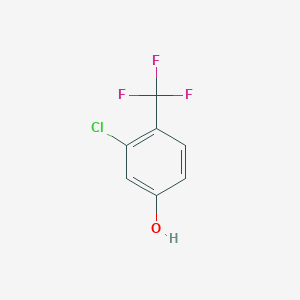

3-Chloro-4-(trifluoromethyl)phenol

Description

Overview of Halogenated Phenols in Contemporary Chemical Science

Halogenated phenols are a class of organic compounds characterized by a phenol (B47542) ring substituted with one or more halogen atoms. cymitquimica.com These compounds are significant intermediates in organic synthesis. The presence of halogen atoms on the aromatic ring modifies its electronic properties and reactivity compared to unsubstituted phenol. wikipedia.org

Halogenated phenols are widely used as starting materials in the synthesis of a diverse range of products, including pharmaceuticals, dyes, and agrochemicals. cymitquimica.com They are recognized as highly toxic chemicals, and their degradation in the environment is a subject of ongoing research. rsc.org The hydroxyl group of the phenol activates the ring, making it susceptible to further electrophilic substitution, while the halogens can serve as leaving groups or direct further reactions to specific positions on the ring. The study of their reactions, such as their interaction with radicals and their potential for forming other halogenated compounds, is an active area of chemical research. rsc.orgosti.gov

Significance of Trifluoromethylated Organic Compounds in Modern Chemical Synthesis and Applications

The introduction of a trifluoromethyl (-CF3) group into an organic molecule is a key strategy in modern medicinal and agricultural chemistry. wikipedia.orgnih.gov The trifluoromethyl group is highly electronegative and lipophilic, and its incorporation can dramatically alter a molecule's physical, chemical, and biological properties. nih.gov

Key effects of trifluoromethylation include:

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF3 group resistant to metabolic degradation, which can prolong the biological half-life of a drug.

Increased Lipophilicity: The -CF3 group increases the molecule's ability to pass through cell membranes, potentially improving its absorption and distribution in vivo. nih.gov

Modified Acidity/Basicity: Its strong electron-withdrawing nature can significantly alter the pKa of nearby functional groups, affecting how the molecule interacts with biological targets.

Conformational Influence: The steric bulk of the -CF3 group can lock a molecule into a specific conformation that is favorable for binding to a receptor or enzyme active site.

These attributes have led to the widespread use of the trifluoromethyl group in a variety of successful pharmaceutical agents. wikipedia.orgmdpi.com Numerous FDA-approved drugs, including the anticancer agent Sorafenib (B1663141), contain the trifluoromethyl moiety, underscoring its importance in drug design and development. mdpi.comgoogle.com The development of new and efficient methods for introducing trifluoromethyl groups remains an active and important area of chemical research. wikipedia.org

Historical Context and Current Research Trajectory of 3-Chloro-4-(trifluoromethyl)phenol

While a detailed historical timeline for the first synthesis of this compound is not extensively documented in readily available literature, its emergence is intrinsically linked to the broader rise of organofluorine chemistry in the 20th century. The initial exploration of trifluoromethyl groups in relation to biological activity dates back to the mid-1900s. wikipedia.org The value of this specific compound lies in its utility as a synthetic intermediate.

The current research trajectory for this compound is primarily focused on its application as a precursor in the synthesis of high-value chemical entities. A significant area of interest is its role in the production of key intermediates for pharmaceuticals. For instance, the structurally related compound, 4-chloro-3-(trifluoromethyl)phenyl isocyanate, is a crucial building block for synthesizing Sorafenib, a multi-kinase inhibitor used in cancer therapy. google.comchemicalbook.com The phenol group of this compound can be converted into the isocyanate group required for the synthesis of Sorafenib and other biologically active molecules.

Consequently, research involving this compound often centers on optimizing synthetic routes that are efficient and scalable. This includes developing improved halogenation and functional group interconversion methods to produce this compound and its derivatives with high purity and yield.

Data Tables

Table 1: Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 37900-81-5 | uni.lunovachemistry.com |

| Molecular Formula | C₇H₄ClF₃O | novachemistry.comuni.lu |

| Molecular Weight | 196.55 g/mol | novachemistry.com |

| InChIKey | ZLFPIEUWXNRPNM-UHFFFAOYSA-N | uni.lu |

| Canonical SMILES | C1=CC(=C(C=C1O)C(F)(F)F)Cl | uni.lu |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-chloro-4-(trifluoromethyl)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClF3O/c8-6-3-4(12)1-2-5(6)7(9,10)11/h1-3,12H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQFQPAJCFHNHKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)Cl)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClF3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Chloro 4 Trifluoromethyl Phenol and Its Analogues

Regioselective Chlorination Approaches in Phenol (B47542) Synthesis

The selective chlorination of phenols is a crucial process for obtaining specific isomers that serve as key intermediates in various industrial applications. researchgate.net Traditional electrophilic aromatic substitution often yields a mixture of ortho and para isomers, necessitating challenging separation processes. rsc.org

Several strategies have been developed to enhance the regioselectivity of phenol chlorination. One approach involves the use of sulfur-containing catalysts, such as tetrahydrothiopyran (B43164) derivatives and poly(alkylene sulfide)s, in conjunction with sulfuryl chloride and a Lewis acid like aluminum chloride or ferric chloride. researchgate.nettandfonline.com These catalysts can moderate the reactivity and direct the chlorination to the desired position, often favoring the para-isomer. researchgate.nettandfonline.com For instance, certain methylthio alcohols and bis(methylthio)alkanes have shown to be effective in the para-selective chlorination of o-cresol (B1677501) and phenol. researchgate.net

Catalyst-controlled regiodivergent chlorination provides another powerful tool. Nagasawa's bis-thiourea catalyst, for example, can override the inherent para-selectivity of electrophilic chlorination to produce ortho-chlorinated phenols. researchgate.net Conversely, a phosphine (B1218219) sulfide (B99878) derived from BINAP can enhance the natural preference for para-chlorination. researchgate.net More recently, a Lewis basic selenoether catalyst has been reported for the highly efficient ortho-selective chlorination of phenols and even unprotected anilines, achieving high ortho/para selectivity ratios. acs.org

Palladium-catalyzed C-H activation offers a modern and efficient pathway for the site-selective chlorination of phenol derivatives. rsc.org By employing a directing group, such as a 2-pyridine group, specific C-H bonds can be activated for chlorination, enabling the synthesis of complex, multi-substituted phenols. rsc.org

Introduction of Trifluoromethyl Groups into Phenolic Systems

The trifluoromethyl (CF3) group is a highly sought-after substituent in medicinal chemistry due to its ability to enhance properties like metabolic stability, lipophilicity, and binding affinity. mdpi.comrsc.org However, the direct introduction of a CF3 group into a phenol ring can be challenging. rsc.org

Various methods have been developed for the trifluoromethylation of phenols. One approach involves the visible-light-promoted multiple trifluoromethylation using CF3I as the trifluoromethyl source. chemistryviews.org This method allows for the synthesis of doubly trifluoromethylated phenols at room temperature. chemistryviews.org Another strategy is the copper-catalyzed trifluoromethylation of phenol derivatives using the Togni reagent. rsc.org The choice of solvent in this reaction is critical, as it can determine whether aromatic C-H trifluoromethylation or benzylic C-H trifluoromethylation occurs. rsc.org

Direct O-trifluoromethylation of phenols presents another route to trifluoromethyl-containing compounds. cas.cn This can be achieved through oxidative trifluoromethylation with Ruppert-Prakash reagent (Me3SiCF3) promoted by a silver salt, or via electrophilic trifluoromethylation using hypervalent iodine reagents like Umemoto's or Togni's reagents. cas.cn A two-step method combining O-carboxydifluoromethylation and subsequent decarboxylative fluorination has also been reported as a practical approach to access aryl trifluoromethyl ethers. cas.cn

The conversion of phenols to their corresponding trifluoromethoxy derivatives can also be accomplished through a chlorination/fluorination sequence starting from substituted anisoles or via an in situ chlorination/fluorination of phenols. beilstein-journals.org

Chemical Reactivity and Transformation Mechanisms of 3 Chloro 4 Trifluoromethyl Phenol

Electrophilic Aromatic Substitution Reactions on the Phenolic Ring

The phenolic ring of 3-Chloro-4-(trifluoromethyl)phenol is susceptible to electrophilic aromatic substitution, with the regiochemical outcome determined by the cumulative directing effects of the existing substituents. The hydroxyl group is a powerful activating group and directs incoming electrophiles to the ortho and para positions. The chloro group is deactivating yet also an ortho-, para-director. Conversely, the trifluoromethyl group is strongly deactivating and a meta-director.

In the case of this compound:

The hydroxyl group at C1 directs towards C2 and C6 (the para position C4 is substituted).

The chloro group at C3 directs towards C2, C4 (substituted), and C6.

The trifluoromethyl group at C4 directs towards C2 and C6.

All three substituents direct incoming electrophiles to the positions ortho to the hydroxyl group (C2 and C6). Therefore, electrophilic substitution is strongly favored at these sites. While electrophilic aromatic substitution is a primary method for producing chlorinated phenols, it can often result in a mixture of ortho- and para-substituted products. rsc.org For this specific substrate, substitution is anticipated to yield 2- and/or 6-substituted derivatives.

| Reaction Type | Reagents | Predicted Products |

| Chlorination | Cl₂/FeCl₃ | 2,3-Dichloro-4-(trifluoromethyl)phenol and/or 3,6-Dichloro-4-(trifluoromethyl)phenol |

| Nitration | HNO₃/H₂SO₄ | 3-Chloro-2-nitro-4-(trifluoromethyl)phenol and/or 5-Chloro-2-nitro-4-(trifluoromethyl)phenol |

| Sulfonation | Fuming H₂SO₄ | 2-Chloro-6-hydroxy-5-(trifluoromethyl)benzenesulfonic acid |

Nucleophilic Substitution Reactions of the Chloro Group

The chlorine atom in this compound can be displaced through nucleophilic aromatic substitution reactions. The presence of the strongly electron-withdrawing trifluoromethyl group para to the chlorine atom activates the aromatic ring toward nucleophilic attack, making such substitutions feasible. This is a common feature in aromatic systems where a halogen is positioned ortho or para to a potent electron-withdrawing group.

Research on analogous compounds demonstrates this reactivity. For instance, the chloro group in similarly substituted phenols can be replaced by nucleophiles like amines or thiols, typically under basic conditions. The synthesis of 4-(4-Chloro-3-(trifluoromethyl)phenoxy)aniline from 4-chloro-3-(trifluoromethyl)phenol (B1677636) and aniline (B41778) further illustrates that the chloro group on a trifluoromethyl-substituted ring is susceptible to nucleophilic attack. evitachem.com In another relevant synthesis, 2-chloro-4-trifluoromethylphenol is prepared by reacting 3-chloro-4-fluorobenzotrifluoride (B1360330) with an alkali metal hydroxide, showcasing the lability of a halogen at this position to nucleophilic displacement. google.com

Table of Nucleophilic Substitution Reactions

| Nucleophile | Conditions | Product Type |

|---|---|---|

| Amines (e.g., R-NH₂) | Base (e.g., K₂CO₃), Heat | N-Aryl-4-(trifluoromethyl)phenols |

| Thiols (e.g., R-SH) | Base | Thioether derivatives |

Oxidation Pathways of the Phenolic Hydroxyl Functionality

The phenolic hydroxyl group of this compound can undergo oxidation to produce various derivatives, most commonly quinones. evitachem.com The specific product depends on the oxidizing agent and reaction conditions.

Common oxidizing agents used for phenols include:

Potassium permanganate (B83412) (KMnO₄) evitachem.com

Hydrogen peroxide (H₂O₂) evitachem.com

Chromium trioxide (CrO₃)

Studies on related compounds, such as 4-(trifluoromethyl)phenol (B195918), have shown that oxidation can also proceed through the formation of a quinone methide intermediate, particularly in aqueous solutions at physiological pH. ebi.ac.uk This highly reactive intermediate can subsequently react with available nucleophiles. ebi.ac.uk Given the structure of this compound, oxidation would likely lead to the formation of a substituted benzoquinone.

Reduction Reactions Leading to Novel Derivatives

Reduction reactions involving this compound can be targeted at the chloro substituent. A significant transformation is reductive dehalogenation, where the chlorine atom is replaced by a hydrogen atom. This process can be achieved by catalytic hydrogenation. For example, the related compound 4-chloro-3-trifluoromethylphenol can be reacted with hydrogen gas in the presence of a noble metal catalyst under basic conditions to yield m-hydroxybenzotrifluoride. google.com

Applying this to this compound, the expected product of reductive dehalogenation would be 4-(trifluoromethyl)phenol. This reaction provides a pathway to synthesize novel derivatives by selectively removing the halogen while retaining the hydroxyl and trifluoromethyl groups.

| Reaction | Reagents & Conditions | Major Product |

| Reductive Dehalogenation | H₂, Noble Metal Catalyst (e.g., Pd/C), Base | 4-(trifluoromethyl)phenol |

Radical Reactions and Mechanistic Investigations of Related Compounds

Mechanistic studies on structurally similar compounds provide insight into the potential radical reactions of this compound. Research on 3-trifluoromethylphenol (3-TFMP) has shown that it can react with radicals to form a 3-trifluoromethylphenoxyl radical as a key intermediate. ebi.ac.uk This phenoxyl radical can then undergo further reactions, such as dimerization, to yield products like 2,2'-bis(fluorohydroxymethyl)biphenyl-4,4'-diol. ebi.ac.uk

It is plausible that this compound would behave similarly, forming a 3-chloro-4-(trifluoromethyl)phenoxyl radical upon interaction with radical initiators. The fate of this radical would depend on the reaction environment, but dimerization to form a substituted biphenyl-diol represents a likely pathway. The incorporation of trifluoromethyl groups into molecules is a key strategy in the development of pharmaceuticals and agrochemicals, and radical reactions are an important method for achieving this. mdpi.com

Advanced Spectroscopic and Structural Elucidation of 3 Chloro 4 Trifluoromethyl Phenol

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of 3-Chloro-4-(trifluoromethyl)phenol, providing detailed information about the hydrogen, fluorine, and carbon atoms within the molecule.

Proton NMR Spectroscopic Studies (¹H NMR)

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy helps to identify the positions of protons on the aromatic ring. The substitution pattern on the benzene (B151609) ring influences the chemical shifts and splitting patterns of the aromatic protons.

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-2 | 7.53 | d | 8.6 |

| H-5 | 7.47 - 7.29 | m | |

| H-6 | 7.02 | d | 8.6 |

| OH | 5.09 | s |

Table 1: ¹H NMR Data for this compound in CDCl₃.

Fluorine NMR Spectroscopic Investigations (¹⁹F NMR)

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy is essential for characterizing the trifluoromethyl (-CF₃) group. The strong electron-withdrawing nature of the fluorine atoms results in a distinct chemical shift. In chloroform-d (B32938) (CDCl₃), the ¹⁹F NMR spectrum shows a singlet at approximately -62.64 ppm, which is characteristic of the CF₃ group in this chemical environment. This technique is particularly useful for confirming the presence and electronic environment of fluorine atoms within a molecule.

| Fluorine Group | Chemical Shift (ppm) | Multiplicity |

| -CF₃ | -62.64 | s |

Table 2: ¹⁹F NMR Data for this compound in CDCl₃.

Carbon-13 NMR Spectroscopic Characterization (¹³C NMR)

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides a detailed map of the carbon skeleton of this compound. The chemical shifts of the carbon atoms are influenced by the attached substituents, namely the chlorine atom, the trifluoromethyl group, and the hydroxyl group. The carbon attached to the trifluoromethyl group shows a characteristic quartet due to coupling with the three fluorine atoms.

| Carbon Atom | Chemical Shift (ppm) | Quartet Coupling Constant (J) in Hz |

| C-1 | 155.60 | |

| C-2 | 117.85 | 3.9 |

| C-3 | 132.20 | 32 |

| C-4 | 123.90 | 271 |

| C-5 | 130.39 | |

| C-6 | 112.44 | 3.9 |

Table 3: ¹³C NMR Data for this compound in CDCl₃.

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) techniques, offers a molecular fingerprint of this compound by probing its vibrational modes.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The FT-IR spectrum of this compound displays characteristic absorption bands corresponding to the O-H, C-F, and C-Cl stretching vibrations, as well as aromatic C-C stretching. The broad O-H stretching band is indicative of the phenolic hydroxyl group, while strong absorptions are observed for the C-F bonds of the trifluoromethyl group.

| Vibrational Mode | Frequency (cm⁻¹) |

| O-H stretch | ~3400 |

| C=C aromatic stretch | ~1460-1480 |

| C-F stretch | ~1150-1200 |

| C-Cl stretch | Not specified |

Table 4: Characteristic FT-IR Frequencies for this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy in Electronic Structure Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal tool for probing the electronic transitions within a molecule. For aromatic compounds like this compound, the UV-Vis spectrum is characterized by absorption bands that correspond to π → π* and n → π* transitions of the benzene ring and its substituents. The presence of the hydroxyl (-OH), chloro (-Cl), and trifluoromethyl (-CF₃) groups on the phenyl ring influences the energy of these transitions.

While specific UV-Vis absorption maxima for this compound are not extensively detailed in the provided search results, related studies on substituted phenols offer a comparative basis. For instance, titrations involving similar phenolic compounds are monitored by changes in UV-Vis absorption spectra to determine binding constants. rsc.org The electronic properties of such compounds are sensitive to solvent polarity and pH, which can cause shifts in the absorption wavelengths (solvatochromism). Further research would be beneficial to fully characterize the electronic transitions and establish a detailed UV-Vis spectral profile for this specific compound.

Mass Spectrometry (MS) Applications in Compound Identification and Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of compounds through fragmentation analysis. The molecular weight of this compound is approximately 196.55 g/mol . chemicalbook.com

In a mass spectrometer, the compound is ionized, often leading to the formation of a molecular ion peak [M]⁺. For this compound, this would appear at an m/z (mass-to-charge ratio) corresponding to its molecular weight. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in a characteristic [M+2]⁺ peak.

Gas chromatography-mass spectrometry (GC-MS) is a common method for the analysis of such compounds. csic.es The fragmentation of the molecular ion provides structural information. Common fragmentation pathways for this molecule would likely involve the loss of the trifluoromethyl group (-CF₃), a chlorine atom (-Cl), or a hydroxyl group (-OH). The study of related compounds, such as those with trifluoromethylpyridine derivatives, highlights how mass spectrometry is used to confirm molecular integrity and analyze complex structures. For example, in the analysis of a related compound, the molecular ion [M+H]⁺ was observed, confirming its structure. nih.gov High-resolution mass spectrometry (HRMS) can provide exact mass measurements, further confirming the elemental composition. nih.govrsc.org

Table 1: Predicted Mass Spectrometry Data for this compound

| Adduct | m/z (mass-to-charge ratio) | Predicted Collision Cross Section (CCS) (Ų) |

| [M+H]⁺ | 196.99756 | 130.2 |

| [M+Na]⁺ | 218.97950 | 141.4 |

| [M-H]⁻ | 194.98300 | 129.5 |

| [M+NH₄]⁺ | 214.02410 | 150.4 |

| [M+K]⁺ | 234.95344 | 136.7 |

| [M+H-H₂O]⁺ | 178.98754 | 124.2 |

| [M+HCOO]⁻ | 240.98848 | 144.9 |

| [M+CH₃COO]⁻ | 255.00413 | 178.8 |

| [M+Na-2H]⁻ | 216.96495 | 136.2 |

| [M]⁺ | 195.98973 | 127.7 |

| [M]⁻ | 195.99083 | 127.7 |

This data is predicted and serves as an illustrative example. uni.lu

X-ray Crystallography and Single-Crystal Structure Analysis

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid. While a specific crystal structure for this compound is not available in the provided results, analysis of closely related structures allows for inferences about its potential solid-state conformation and intermolecular interactions. The process typically involves growing single crystals, collecting diffraction data, and refining the structure using software like SHELXL. doi.org

Inter- and Intramolecular Hydrogen Bonding Networks in Crystal Lattices

In the crystalline state, the hydroxyl group of this compound is expected to participate in hydrogen bonding. This can occur either intramolecularly with an adjacent electronegative atom or intermolecularly with neighboring molecules.

Dihedral Angle Analysis and Conformational Preferences of Molecular Structures

For this compound, the key conformational parameter would be the orientation of the hydroxyl and trifluoromethyl groups relative to the benzene ring. The planarity of the molecule can be influenced by the packing forces and intermolecular interactions within the crystal.

Analysis of Disorder Phenomena in Crystalline Forms

Disorder in crystal structures occurs when atoms or groups of atoms occupy multiple positions within the crystal lattice. This is a relatively common phenomenon, particularly for flexible groups like trifluoromethyl (-CF₃).

In the crystal structure of 2-{(E)-[(3-Chloro-4-methylphenyl)imino]methyl}-4-(trifluoromethoxy)phenol, the fluorine atoms of the CF₃ group are disordered over two sets of sites with refined occupancies. iucr.org Similarly, in another related structure, the terminal methoxyethyl unit is disordered over two orientations. bohrium.com Such disorder is refined during the crystallographic analysis to accurately model the electron density. It is conceivable that the trifluoromethyl group in this compound could also exhibit rotational disorder in its crystalline form.

Computational Chemistry and Theoretical Studies on 3 Chloro 4 Trifluoromethyl Phenol

Density Functional Theory (DFT) Calculations for Electronic and Geometric Properties

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of many-body systems. It is favored for its balance of accuracy and computational cost, making it suitable for a wide range of chemical applications.

The first step in a computational study is typically to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. For 3-Chloro-4-(trifluoromethyl)phenol, this involves calculating the potential energy of the molecule as a function of its atomic coordinates and finding the minimum on this potential energy surface. This process yields the equilibrium geometry, including bond lengths, bond angles, and dihedral angles.

The energetic landscape can be further explored to identify different conformers and the transition states that connect them. For this compound, rotation around the C-O and C-CF3 bonds can lead to different conformers. DFT calculations can predict the relative energies of these conformers and the energy barriers for their interconversion.

Table 1: Optimized Geometric Parameters of this compound (Exemplary Data)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-Cl | 1.74 | ||

| C-C (aromatic) | 1.39 - 1.41 | ||

| C-O | 1.36 | ||

| O-H | 0.96 | ||

| C-CF3 | 1.50 | ||

| C-F | 1.34 | ||

| C-C-Cl | 120.5 | ||

| C-C-O | 118.9 | ||

| C-O-H | 109.2 | ||

| Cl-C-C-C | 180.0 | ||

| H-O-C-C | 0.0 or 180.0 |

Note: This data is illustrative and represents typical values obtained from DFT calculations.

Once the optimized geometry is obtained, vibrational frequency calculations are performed. These calculations predict the frequencies of the fundamental modes of vibration of the molecule. The results are often presented as an infrared (IR) and Raman spectrum, which can be compared with experimental spectra to validate the computational model. Each calculated frequency corresponds to a specific type of molecular motion, such as stretching, bending, or twisting of bonds.

Normal coordinate analysis helps to assign the calculated vibrational frequencies to specific atomic motions within the molecule. For this compound, characteristic vibrational modes would include the O-H stretch, aromatic C-H stretches, C-Cl stretch, and the symmetric and asymmetric stretches of the CF3 group.

Table 2: Predicted Vibrational Frequencies for this compound (Exemplary Data)

| Vibrational Mode | Frequency (cm⁻¹) | Description |

| ν(O-H) | 3650 | O-H stretching |

| ν(C-H) | 3100-3000 | Aromatic C-H stretching |

| ν(C=C) | 1600-1450 | Aromatic C-C stretching |

| δ(O-H) | 1350 | O-H in-plane bending |

| ν(C-F) | 1300-1100 | CF3 stretching |

| ν(C-O) | 1250 | C-O stretching |

| ν(C-Cl) | 750 | C-Cl stretching |

Note: This data is illustrative. Actual calculated frequencies may vary depending on the level of theory and basis set used.

Electronic Structure and Molecular Reactivity Descriptors

Beyond geometry and vibrations, computational methods provide a wealth of information about the electronic distribution and reactivity of a molecule.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital to which a molecule is most likely to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive.

For this compound, the HOMO is expected to be localized primarily on the phenol (B47542) ring and the oxygen atom, reflecting its electron-donating character. The LUMO, on the other hand, would likely have significant contributions from the aromatic ring and the electron-withdrawing trifluoromethyl group.

Table 3: Frontier Molecular Orbital Energies of this compound (Exemplary Data)

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: This data is illustrative.

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution in a molecule. iucr.orgwolfram.com It is mapped onto the electron density surface and color-coded to indicate regions of negative and positive electrostatic potential. Red colors typically represent electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue colors indicate electron-poor regions (positive potential), which are prone to nucleophilic attack. iucr.org

For this compound, the MEP surface would show a negative potential (red) around the oxygen atom of the hydroxyl group, making it a likely site for protonation or interaction with electrophiles. The hydrogen atom of the hydroxyl group and the regions around the electron-withdrawing chlorine and trifluoromethyl groups would exhibit a positive potential (blue), indicating them as potential sites for nucleophilic interaction.

Natural Bond Orbital (NBO) analysis is a technique used to study charge distribution and delocalization within a molecule. uni-muenchen.dedergipark.org.tr It transforms the complex molecular orbitals into a set of localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and chemical bonds. NBO analysis provides insights into donor-acceptor interactions, which represent the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. The strength of these interactions can be quantified using second-order perturbation theory. uni-muenchen.de

Table 4: Natural Atomic Charges on Selected Atoms of this compound (Exemplary Data)

| Atom | Natural Charge (e) |

| O | -0.75 |

| H (of OH) | +0.45 |

| Cl | -0.05 |

| C (of CF3) | +0.80 |

| F | -0.30 |

Note: This data is illustrative and represents typical values obtained from NBO analysis.

Molecular Dynamics Simulations in Understanding Compound Behavior

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. These simulations provide a detailed view of molecular behavior and interactions, which is crucial for understanding the properties of compounds like this compound in various environments. While specific MD simulation studies on this compound are not extensively documented in publicly available literature, the behavior of substituted phenols and related compounds in MD simulations has been a subject of research. These studies offer a framework for understanding how this compound might behave.

MD simulations have been effectively used to explore the formation of inclusion complexes between substituted phenols and cyclodextrins. researchgate.net These simulations can reveal the binding energies and preferred orientations of the guest molecule within the host cavity, which is important for applications in drug delivery and formulation. For phenolic resins, atomistic MD simulations have been employed to model the complex three-dimensional network structures and predict physical properties like density and glass transition temperature. nih.govresearchgate.net Such simulations can elucidate how the substitution pattern on the phenol ring influences the macroscopic properties of the resulting polymer.

Furthermore, MD simulations have been utilized to study the mobility and interactions of phenol within zeolite catalysts. rsc.org These studies provide insights into diffusion coefficients and the influence of acid sites on the behavior of the molecule, which is relevant for catalytic applications. In the context of drug design, MD simulations can be used to investigate the binding of trifluoromethyl-containing compounds to biological targets, such as enzymes. nih.gov By simulating the protein-ligand complex, researchers can gain a deeper understanding of the binding modes and intermolecular interactions that contribute to biological activity. A study on the heptazine-H2O complex has also utilized ab initio on-the-fly nonadiabatic trajectory calculations to explore electron and proton transfer dynamics, a technique that could be applied to understand the photochemical behavior of substituted phenols. arxiv.org

| System Studied | Simulation Focus | Key Findings | Potential Relevance for this compound |

|---|---|---|---|

| Substituted phenols and cyclodextrins | Inclusion complex formation and binding free energy calculations researchgate.net | Provided detailed information on the stability and geometry of host-guest complexes. researchgate.net | Understanding its potential for encapsulation and formulation. |

| Phenolic resins | Generation of large-scale atomistic models and prediction of physical properties nih.govresearchgate.net | Enabled the prediction of density, glass transition temperature, and the influence of cross-linking. nih.govresearchgate.net | Predicting its behavior as a monomer in polymerization reactions. |

| Phenol in zeolite H-Beta | Mobility, diffusion, and interactions with acid sites rsc.org | Revealed rotational diffusion coefficients and activation energies for translation. rsc.org | Assessing its potential behavior in catalytic and separation processes. |

| 3-Phenoxy-4-(3-trifluoromethylphenyl)pyridazines with Synechococcus PDS | Understanding inhibitor binding to a biological target nih.gov | Elucidated the binding mode and key interactions responsible for herbicidal activity. nih.gov | Investigating its potential interactions with biological macromolecules. |

| Heptazine-H2O complex | Electron and proton transfer dynamics arxiv.org | Demonstrated the potential of pump-push excitation to study photochemical reactions. arxiv.org | Exploring its photochemical stability and reactivity. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity. scholarsresearchlibrary.comsciepub.com These models are widely used in toxicology and drug discovery to predict the activity of new or untested chemicals, thereby reducing the need for extensive experimental testing. sciepub.com For halogenated phenols, including compounds like this compound, QSAR models have been developed to predict their toxicity to various organisms. scholarsresearchlibrary.comnih.govresearchgate.netoup.com

The development of a QSAR model typically involves several steps. First, a dataset of compounds with known biological activities (e.g., toxicity values like LC50 or EC50) is compiled. sciepub.com Then, a set of molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound. These descriptors can be categorized into several types, including:

Topological descriptors: Based on the 2D representation of the molecule.

Geometrical descriptors: Derived from the 3D structure of the molecule.

Electronic descriptors: Reflecting the electronic properties of the molecule, such as partial charges and orbital energies.

Physicochemical descriptors: Such as the logarithm of the octanol-water partition coefficient (logP), which is a measure of hydrophobicity.

Once the descriptors are calculated, statistical methods like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms such as artificial neural networks (ANN) are used to build a mathematical model that correlates the descriptors with the observed biological activity. scholarsresearchlibrary.com The predictive power of the resulting QSAR model is then assessed through internal and external validation procedures. nih.gov

For halogenated phenols, QSAR studies have shown that their toxicity is often related to a combination of electronic and hydrophobic properties. nih.govresearchgate.netoup.com For instance, a study on the acute toxicity of halogenated phenols to Tetrahymena pyriformis found that the toxicity could be modeled using descriptors such as standard entropy and the most negative atomic net charges. nih.gov Another study on the toxicity of phenols to green fluorescent protein-expressing E. coli also highlighted the importance of electronic parameters. nih.gov The development of robust QSAR models for compounds like this compound is crucial for environmental risk assessment and the prioritization of chemicals for further testing. nih.govmdpi.commdpi.comeuropa.eu

| Study Focus | Organism/System | Key Descriptors Used | Key Findings |

|---|---|---|---|

| Acute toxicity of halogenated phenols | Tetrahymena pyriformis | Topological, electronic, and energetic parameters scholarsresearchlibrary.com | A combination of descriptors can effectively model toxicity, with ANN providing robust predictions. scholarsresearchlibrary.com |

| Cytotoxicity of halogenated aromatic compounds | Brine shrimp lethality assay | 2D and 3D molecular interaction fields sciepub.com | Both 2D and 3D QSAR models showed good correlation between structure and cytotoxicity. sciepub.com |

| Acute toxicity of halogenated phenols | Recombinant E. coli with GFP | Standard entropy (Sθ), most negative atomic net charges (q-) nih.gov | A stable QSAR model was developed, indicating the feasibility of using GFP as a biomarker for toxicity prediction. nih.gov |

| Toxicity of halogenated phenols | Tetrahymena | 2D and 3D descriptors | Structural factors influencing toxicity were identified, and new molecules with predicted activity were designed. researchgate.net |

| Polar narcosis toxicity of phenols | Tetrahymena pyriformis | Molecular connectivity indices, shape indices, and electronic parameters oup.com | Neural network models outperformed regression analysis in predicting toxicity. oup.com |

Topological Studies and Electron-Hole Distributions

Topological studies of molecular electron density provide valuable insights into the chemical bonding, reactivity, and intermolecular interactions of a molecule. nih.gov These methods, such as the analysis of the Molecular Electrostatic Potential (MEP) and the Electron Localization Function (ELF), can reveal key features of the electronic structure of this compound.

The Molecular Electrostatic Potential (MEP) is a property that maps the electrostatic potential onto the electron density surface of a molecule. iucr.org It is a useful tool for identifying the electron-rich and electron-poor regions of a molecule, which in turn indicate the likely sites for electrophilic and nucleophilic attack, respectively. researchgate.netdergipark.org.tr In an MEP map, regions of negative potential (typically colored red) correspond to areas with an excess of electrons, such as lone pairs on electronegative atoms like oxygen. Regions of positive potential (typically colored blue) indicate a deficiency of electrons, often found around hydrogen atoms bonded to electronegative atoms. For a molecule like this compound, the MEP would likely show a negative potential around the phenolic oxygen and potentially the chlorine atom, while the phenolic hydrogen would be a site of positive potential. The electron-withdrawing nature of the trifluoromethyl group would also influence the electron distribution across the aromatic ring.

The Electron Localization Function (ELF) is a topological analysis that provides a measure of the localization of electrons in a molecule. researchgate.net It helps to distinguish between different types of chemical bonds (covalent, ionic, metallic) and to identify the regions of space occupied by lone pairs of electrons. The ELF analysis can provide a quantitative description of the chemical bonding in this compound, including the nature of the C-Cl, C-F, and C-O bonds.

Electron-hole distributions are another important aspect of theoretical studies, particularly in the context of electronic excitations, such as those that occur upon absorption of light. bohrium.com The analysis of electron-hole distributions can provide a detailed picture of how the electron density is reorganized when a molecule transitions from its ground electronic state to an excited state. This is crucial for understanding the photochemistry and photophysics of the molecule. Theoretical models have been developed to study electron-hole superconductors and the quantum Hall effect in topological insulators, which, while not directly applicable to this specific molecule, demonstrate the power of topological concepts in understanding electronic behavior. arxiv.orgarxiv.org For this compound, understanding its electron-hole distributions could provide insights into its UV-Vis absorption spectrum and its potential for photochemical reactions. Studies on related compounds have utilized these techniques to explore their electronic properties and reactivity. acs.orgresearchgate.netnih.gov

| Method | Information Provided | Relevance to this compound |

|---|---|---|

| Molecular Electrostatic Potential (MEP) | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) sites in a molecule. iucr.orgresearchgate.netdergipark.org.tr | Predicts reactivity and sites for intermolecular interactions, such as hydrogen bonding. |

| Electron Localization Function (ELF) | Characterizes the nature of chemical bonds and the location of lone pairs. researchgate.net | Provides a detailed understanding of the chemical bonding within the molecule. |

| Electron-Hole Distribution Analysis | Describes the change in electron density upon electronic excitation. bohrium.com | Helps to interpret the UV-Vis absorption spectrum and understand photochemical behavior. |

Research Applications in Medicinal Chemistry and Pharmaceutical Development

Role as an Intermediate in the Synthesis of Pharmacologically Active Compounds

3-Chloro-4-(trifluoromethyl)phenol serves as a crucial intermediate in the synthesis of several pharmacologically significant molecules. Its chemical structure allows for further modification to produce more complex compounds with desired therapeutic effects.

One of the most notable applications is in the synthesis of multi-kinase inhibitors used in oncology. The isocyanate derivative, 4-chloro-3-(trifluoromethyl)phenyl isocyanate, which can be synthesized from the corresponding aniline (B41778), is a pivotal intermediate for the anticancer drug sorafenib (B1663141). chemicalbook.comgoogle.com Sorafenib is an approved drug for treating primary kidney and liver cancer by targeting multiple kinases involved in tumor cell proliferation and angiogenesis. mdpi.com The synthesis involves reacting 4-chloro-3-(trifluoromethyl)phenyl isocyanate with 4-(2-(N-methylcarbamoyl)-4-pyridyloxy)aniline to produce the final sorafenib molecule. mdpi.com

Beyond cancer therapeutics, derivatives of this compound have been explored for their analgesic properties. A series of 4-[4-chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol derivatives were synthesized and evaluated for their pain-relieving potential, with several compounds showing potent analgesic effects. researchgate.net The core structure derived from the parent phenol (B47542) is a key determinant of this activity. researchgate.net

The compound is also a precursor in the synthesis of diphenyl ether herbicides, which have applications in agriculture. google.com Furthermore, it is utilized in creating inhibitors of mitochondrial complex III, a target for fungicides and some pharmaceuticals. nih.gov A series of amide compounds incorporating a diaryl ether scaffold, derived from related phenols, were prepared and showed potent inhibitory activity against succinate-cytochrome c reductase. nih.gov

The table below summarizes key pharmacologically active compounds synthesized using this compound or its direct derivatives as intermediates.

| Active Compound | Therapeutic Area | Role of Intermediate | Reference(s) |

| Sorafenib | Oncology (Kidney and Liver Cancer) | Precursor to 4-chloro-3-(trifluoromethyl)phenyl isocyanate, a key reactant. | chemicalbook.comgoogle.commdpi.com |

| 4-[4-chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol derivatives | Analgesia | Core scaffold for synthesis of analgesic agents. | researchgate.net |

| N-(4-(2-chloro-4-(trifluoromethyl)phenoxy)phenyl)picolinamide | Mitochondrial Complex III Inhibition | Starting material for diaryl ether scaffold. | nih.gov |

Modulation of Biological Activity through Trifluoromethyl Group Incorporation

The trifluoromethyl (CF3) group is a critical substituent in modern medicinal chemistry, and its inclusion in the this compound structure significantly modulates the biological activity of its derivatives. The CF3 group is highly electronegative and lipophilic, properties that can profoundly influence a drug's pharmacodynamic and pharmacokinetic profile. nih.gov

Incorporating a trifluoromethyl group can lead to:

Enhanced Lipophilicity : The CF3 group increases the lipophilicity of a molecule, which can improve its ability to cross biological membranes, such as the blood-brain barrier, and enhance its in vivo uptake and transport. nih.gov

Increased Metabolic Stability : The carbon-fluorine bond is exceptionally strong. Replacing a metabolically vulnerable methyl or hydrogen group with a CF3 group can block oxidative metabolism at that site, increasing the drug's half-life. nih.gov

In the context of compounds derived from this compound, these effects are evident. For example, in the synthesis of the antidepressant fluoxetine (B1211875), which contains a trifluoromethylphenoxy group, the CF3 group contributes to the high-affinity interaction between the drug and its protein target, the serotonin (B10506) reuptake transporter. mdpi.com Similarly, for tyrosinase inhibitors, the presence of a trifluoromethylphenyl fragment has been shown to be an important structural feature for improving inhibitory potency. mdpi.com

Enzyme Inhibition Studies and Mechanisms

The structural features of this compound and its derivatives make them subjects of interest in enzyme inhibition studies.

While direct studies on this compound itself are not extensively detailed in the provided results, related halogenated and trifluoromethylated compounds are known to interact with Cytochrome P450 (P450) enzymes. P450 enzymes are central to drug metabolism, and their inhibition can lead to significant drug-drug interactions. Compounds containing trifluoromethyl groups can act as inhibitors of P450 enzymes. nih.gov The metabolic stability conferred by the CF3 group can sometimes lead to mechanism-based inhibition. Although specific data for this compound is limited, its structural motifs are found in known P450 modulators.

Derivatives of this compound have been investigated as inhibitors of various other enzymes.

Tyrosinase : Researchers have incorporated the 3-chloro-4-fluorophenyl fragment, a close analog, into different chemical scaffolds to develop tyrosinase inhibitors. mdpi.com Tyrosinase is a key enzyme in melanin (B1238610) production, and its inhibition is relevant for dermatological conditions and cosmetics. The results indicated that the presence of this substituted phenyl ring was a critical feature for enhancing inhibitory activity against tyrosinase from Agaricus bisporus (AbTYR). mdpi.com

Mitochondrial Complex III : A series of N-(4-(2-chloro-4-(trifluoromethyl)phenoxy)phenyl)picolinamide compounds were synthesized and found to be potent inhibitors of mitochondrial complex III (also known as succinate-cytochrome c reductase). nih.gov The lead compound from this series, 3w, was verified as a new inhibitor that binds to the Qo site of the complex. nih.gov

Phosphopantetheinyl Transferase (PPTase) : A compound featuring a 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl) moiety, structurally related to the phenol, was identified as a potent inhibitor of bacterial PPTase. acs.org This enzyme is essential for secondary metabolism and bacterial growth, making it a target for new antibacterial agents. acs.org

The table below details the enzyme inhibition findings for derivatives.

| Enzyme Target | Inhibitory Compound Class | Key Finding | Reference(s) |

| Tyrosinase | 3-chloro-4-fluorophenyl-based compounds | The substituted phenyl fragment is an important structural feature for improving inhibitory potency. | mdpi.com |

| Mitochondrial Complex III | N-(4-(2-chloro-4-(trifluoromethyl)phenoxy)phenyl)picolinamide | Identified as a new class of inhibitors binding to the Qo site of the complex. | nih.gov |

| Bacterial Phosphopantetheinyl Transferase (PPTase) | 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl) carbothioamide | Potent inhibition that attenuates secondary metabolism and bacterial growth. | acs.org |

Antimicrobial Research Applications

The investigation of this compound derivatives has extended into the realm of antimicrobial research, with studies exploring their efficacy against bacteria and fungi.

Investigation of Antibacterial Efficacy

Derivatives of this compound have shown promise as antibacterial agents. For instance, N-(trifluoromethyl)phenyl substituted pyrazole (B372694) derivatives have been synthesized and demonstrated effective growth inhibition of antibiotic-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis. nih.gov Some of these compounds also showed the ability to eradicate preformed biofilms, a significant challenge in treating chronic infections. nih.gov The introduction of a trifluoromethyl group into the molecular structure is often associated with increased lipophilicity, which can enhance the compound's ability to penetrate bacterial cell membranes. Other phenolic compounds and their derivatives have also been widely studied for their antibacterial properties against both planktonic cells and biofilms. frontiersin.org

Studies on Antifungal Properties

The antifungal potential of compounds derived from this compound has also been an area of investigation. Trifluoromethylphenyl amides have been designed and synthesized, with some exhibiting significant fungicidal activity against various plant-pathogenic fungi, such as Colletotrichum and Phomopsis species. nih.gov For example, 2-chloro-N-[2,6-dichloro-4-(trifluoromethyl)phenyl]acetamide was identified as having strong and broad-spectrum antifungal activity. nih.gov The trifluoromethyl group is a key feature in many antifungal chalcone (B49325) derivatives as well, suggesting its importance in conferring antifungal properties. mdpi.com The broader class of phenolic compounds has a well-established history of antifungal activity. mdpi.com

Research into Antiviral Activity

While the trifluoromethyl group is a component of some molecules with antiviral activity, and phenolic compounds in general have been investigated for their antiviral properties, specific research on the antiviral activity of this compound or its direct derivatives is limited in the current scientific literature. nih.govmdpi.comnih.govresearchgate.netresearchgate.net The introduction of a trifluoromethyl group into nucleoside analogs has been shown to enhance their antiviral and antitumor properties, suggesting that derivatives of this compound could be a subject for future antiviral research. mdpi.com

Anticancer Research and Potential Therapeutic Pathways

The application of this compound in the synthesis of kinase inhibitors directly translates to its significance in anticancer research. The inhibition of kinases such as VEGFR and c-Kit represents a major strategy in modern oncology.

The development of Sorafenib analogs containing the 4-chloro-3-(trifluoromethyl)phenyl moiety targets tumor angiogenesis and cell proliferation, pathways critical for cancer growth and metastasis. nih.gov

Furthermore, the creation of potent and selective c-Kit inhibitors like CHMFL-KIT-64 from a this compound derivative provides a direct therapeutic pathway for cancers driven by c-Kit mutations, such as GISTs. researchgate.netnih.govnih.govfigshare.comfigshare.com The ability of such compounds to overcome resistance to existing therapies is a significant advancement in the field. nih.govnih.govfigshare.comfigshare.com The trifluoromethyl group in these inhibitors often plays a crucial role in binding to the target kinase, highlighting the importance of this functional group in the design of new anticancer agents. nih.gov

Table of Kinase Inhibitor Activity

| Compound Class | Target Kinase(s) | Relevance to this compound | Reference(s) |

|---|---|---|---|

| Sorafenib Analogs | VEGFR-2, PDGFR, Raf kinases | Synthesized using 4-chloro-3-(trifluoromethyl)phenyl isocyanate | nih.govnih.gov |

| CHMFL-KIT-64 | c-Kit (wild-type and mutants) | Direct derivative of this compound | nih.govfigshare.comfigshare.com |

| Diaryl Ureas | p38 MAP Kinase | Some inhibitors contain trifluoromethylphenyl groups | columbia.edu |

Table of Antimicrobial Activity

| Compound Class | Activity | Relevance to this compound | Reference(s) |

|---|---|---|---|

| N-(trifluoromethyl)phenyl Pyrazoles | Antibacterial (Gram-positive) | Derivatives containing the trifluoromethylphenyl moiety | nih.gov |

| Trifluoromethylphenyl Amides | Antifungal | Derivatives containing the trifluoromethylphenyl moiety | nih.gov |

Design and Synthesis Strategies for Novel Therapeutic Agents

The chemical scaffold this compound is a pivotal starting material and structural motif in medicinal chemistry for the development of novel therapeutic agents. Its unique substitution pattern, featuring both an electron-withdrawing trifluoromethyl group and a chloro-atom on a phenolic ring, imparts desirable physicochemical properties to drug candidates, including enhanced metabolic stability, membrane permeability, and target-binding affinity. Researchers have employed diverse synthetic strategies to incorporate this versatile building block into a range of biologically active molecules, from anticancer agents to analgesics.

A primary strategy involves the chemical modification of the phenol group into other reactive functionalities, such as anilines and isocyanates. These derivatives serve as key intermediates for constructing complex drug molecules. For instance, the corresponding aniline, 4-amino-2-chloro-benzotrifluoride, is a precursor to the isocyanate derivative, 4-chloro-3-(trifluoromethyl)phenyl isocyanate. This isocyanate is a crucial reactant in the synthesis of the multi-kinase inhibitor drug, Sorafenib. nih.gov The synthesis involves the reaction of the isocyanate with 4-(2-(N-methylcarbamoyl)-4-pyridyloxy)aniline to form the characteristic urea (B33335) linkage of the final drug molecule. nih.gov This approach highlights a design strategy where the 3-chloro-4-(trifluoromethyl)phenyl moiety is integrated to interact with key targets in cancer signaling pathways.

Another key synthetic approach leverages the nucleophilicity of the phenolic hydroxyl group. Etherification reactions, where the sodium salt of the phenol is reacted with an appropriate alkyl halide, are a common method to link the scaffold to other parts of a drug molecule. This strategy is exemplified in the general synthesis of 3-(trifluoromethylphenoxy)-3-phenylpropylamines, which are known for their activity as specific serotonin reuptake inhibitors. google.com In this synthetic route, the sodium salt of a trifluoromethylphenol is reacted with a compound like 3-chloro-1-bromopropylbenzene to form a stable ether linkage, creating the core structure of the therapeutic agent. google.com

Furthermore, the 3-chloro-4-(trifluoromethyl)phenyl scaffold itself is a foundational component in the design of inhibitors for challenging drug targets. In the development of inhibitors for the KRAS G12D oncoprotein, a major driver of cancers like pancreatic ductal adenocarcinoma, this phenol derivative is used to construct complex heterocyclic compounds. google.comgoogle.com Patent literature reveals synthetic schemes where derivatives, such as 3-bromo-5-chloro-4-(trifluoromethyl)phenol, are utilized in multi-step syntheses to build potent and selective KRAS G12D inhibitors. google.comgoogle.comnih.govnih.gov

The development of novel analgesics has also utilized this chemical entity. A series of potent analgesic compounds are based on the 4-[4-chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol (TFMP) structure. researchgate.netresearchgate.netnih.gov In these instances, the substituted phenyl group is integral to the pharmacophore. The synthesis of these derivatives often involves the N-alkylation of the piperidinol ring to introduce various side chains, demonstrating the utility of the core scaffold in creating a library of compounds for structure-activity relationship (SAR) studies. researchgate.net

The following tables summarize the synthetic strategies and applications of therapeutic agents derived from the this compound scaffold.

Table 1: Therapeutic Agents and Targets Derived from the 3-Chloro-4-(trifluoromethyl)phenyl Moiety

| Therapeutic Agent/Analogue | Therapeutic Area | Primary Target(s) |

|---|---|---|

| Sorafenib | Oncology | RAF kinases (B-RAF), VEGFR, PDGFR |

| KRAS G12D Inhibitors | Oncology | KRAS G12D mutant protein |

| TFMP Analogues | Analgesia | Opioid receptors (and other CNS targets) |

| Serotonin Reuptake Inhibitor Analogues | Neurology/Psychiatry | Serotonin Transporter (SERT) |

Table 2: Synthetic Strategies Employing the 3-Chloro-4-(trifluoromethyl)phenyl Scaffold

| Starting Material/Intermediate | Reaction Type | Resulting Linkage/Structure | Example Therapeutic Class |

|---|---|---|---|

| 4-Chloro-3-(trifluoromethyl)phenyl isocyanate | Nucleophilic Addition (Amine) | Urea | Kinase Inhibitors (e.g., Sorafenib) |

| This compound (as salt) | Williamson Ether Synthesis | Aryl Ether | Serotonin Reuptake Inhibitors |

| 3-Bromo-5-chloro-4-(trifluoromethyl)phenol | Multi-step heterocyclic synthesis | Complex heterocyclic systems | KRAS G12D Inhibitors |

| 4-[4-Chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol | N-Alkylation | N-Alkyl piperidine | Analgesics |

The Role of this compound in Agrochemical Innovation

The chemical compound this compound is a significant intermediate in the synthesis of various active ingredients, particularly within the agrochemical sector. Its structural features, namely the chloro and trifluoromethyl groups, make it a valuable building block in the development of modern crop protection solutions. This article explores the specific applications of this compound in the research and development of herbicides and fungicides, and the broader impact of its trifluoromethyl moiety on agrochemical efficacy.

Applications in Agrochemical and Pesticide Research

The unique molecular structure of 3-Chloro-4-(trifluoromethyl)phenol makes it a precursor in the synthesis of targeted agrochemicals. Researchers utilize its distinct properties to design new active ingredients for crop protection.

This phenol (B47542) derivative serves as a key starting material in the creation of novel herbicides. Its incorporation into more complex molecules is a strategy aimed at developing new modes of action or improving the efficacy of existing herbicide classes.

Protoporphyrinogen (B1215707) oxidase (PPO) is a critical enzyme in the biosynthesis of both chlorophyll (B73375) and heme. nih.gov Its inhibition leads to the accumulation of protoporphyrinogen IX, which, upon exposure to light, causes rapid cell membrane disruption and plant death, making PPO an ideal target for herbicide development. awsjournal.orgawsjournal.orgresearchgate.net Herbicides targeting PPO, such as those from the diphenyl ether (DPE) class, were first commercialized in the 1960s and are known for their low application rates, broad-spectrum activity, and generally favorable toxicological profiles. researchgate.net

Compounds like acifluorfen, which contains a related 2-chloro-4-(trifluoromethyl)phenoxy structural moiety, are known inhibitors of PPO. nih.govdartmouth.edu The mechanism involves the herbicide molecule fitting into the active site of the PPO enzyme. awsjournal.org While the trifluoromethylphenoxy group is a component of known PPO-inhibiting herbicides, specific research studies detailing the direct role or synthesis of this compound in the design of PPO-inhibiting herbicides are not extensively available in the public domain.

Bleaching herbicides interfere with the biosynthesis of carotenoids, essential pigments that protect chlorophyll from photo-oxidation. researchgate.net Research efforts have focused on discovering new lead compounds for such herbicides. In one such study, a series of novel 3-aryl-4-substituted-5-[3-(trifluoromethyl)phenoxy]-1,2,4-triazoles were designed and synthesized using 3-(trifluoromethyl)phenol (B45071) as a key reactant. researchgate.net

The synthesis involved reacting intermediate compounds with 3-(trifluoromethyl)phenol to produce the final target molecules. researchgate.net These new compounds were then tested for their herbicidal activity against specific weed species. The preliminary bioassays showed that several of the synthesized compounds exhibited moderate to good selective herbicidal activity against Brassica campestris L (a type of field mustard) at a concentration of 100 µg/mL. researchgate.net For instance, compounds designated as 4c and 4i in the study demonstrated significant inhibition rates. researchgate.net However, the compounds showed weaker activity against Echinochloa crus-galli (barnyard grass). researchgate.net

Research in Material Science and Advanced Materials Applications

Incorporation into Polymers and Coatings

The integration of 3-Chloro-4-(trifluoromethyl)phenol into polymer and coating systems is an area of interest due to the specific properties imparted by its functional groups. It is identified as a polymer monomer, indicating its role as a fundamental unit that can be linked to form polymer chains lookchem.com. The presence of the reactive phenolic hydroxyl group and the chlorine atom allows for its chemical incorporation into various polymer backbones or coating formulations cymitquimica.com. General knowledge about fluorinated compounds suggests that their inclusion in materials can enhance properties such as stability and reactivity cymitquimica.com.

The incorporation of fluorinated monomers like this compound into polymers can potentially enhance the thermal stability of the resulting materials. Fluorinated compounds are generally recognized for their high stability cymitquimica.com. The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, which can increase the thermal degradation threshold of a polymer. While specific studies detailing the quantitative improvement in thermal stability for polymers containing this compound are not widely available in public literature, the fundamental properties of fluorinated molecules support this potential application.

The molecular structure of this compound suggests its utility in formulating chemical-resistant coatings. Phenolic resins are inherently robust, and the addition of a trifluoromethyl group can increase a material's lipophilicity and chemical inertness cymitquimica.com. The chlorine atom provides a reactive site for covalently bonding the compound into a coating's polymer network, ensuring it is not easily leached out cymitquimica.com. This creates a durable finish that can protect substrates from corrosive chemicals and environmental factors.

Synthesis of Functional Plastics and Resins

As a polymer monomer, this compound serves as a building block for creating functional plastics and resins lookchem.com. The term "functional" refers to the specific properties that the monomer imparts to the final material. In this case, the trifluoromethyl group can enhance hydrophobicity and thermal stability, while the chlorine atom can influence reactivity and provide a site for cross-linking or further modification. These properties are desirable in the production of high-performance plastics and resins for specialized industrial applications.

Utilization in Organic Light-Emitting Device (OLED) Components

Based on available research, there is currently no public information that specifically documents the use of this compound in the components of Organic Light-Emitting Devices (OLEDs).

Role in the Development of Specialty Chemicals

Beyond direct use in polymers, this compound is a valuable intermediate in the synthesis of other specialty chemicals. The compound's reactivity, stemming from its phenolic hydroxyl group and chlorine atom, allows it to be a precursor in various chemical reactions, such as nucleophilic substitutions cymitquimica.com. Fluorinated compounds are crucial in the development of advanced materials, and this phenol (B47542) serves as a key starting material for more complex molecules used in agrochemicals and pharmaceuticals cymitquimica.comcymitquimica.com.

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| CAS Number | 37900-81-5 | cymitquimica.comcymitquimica.com |

| Molecular Formula | C₇H₄ClF₃O | cymitquimica.comcymitquimica.com |

| Molecular Weight | 196.55 g/mol | cymitquimica.com |

| Purity | 98% | cymitquimica.com |

| Appearance | White to off-white crystals | cymitquimica.com |

| Primary Applications | Pharmaceuticals, Agrochemicals, Polymer Monomers | lookchem.comcymitquimica.com |

Interactive Data Table: Potential Material Science Applications

| Application Area | Potential Contribution of this compound | Rationale |

| Polymers & Coatings | Acts as a monomer for incorporation into polymer chains. | Supplier data identifies it as a "polymer monomer" lookchem.com. |

| Thermal Stability | May enhance the thermal resistance of materials. | General stability of fluorinated compounds due to strong C-F bonds cymitquimica.com. |

| Chemical Resistance | Can improve the durability of coatings against chemicals. | Combines the robustness of phenols with the inertness of fluorinated groups cymitquimica.com. |

| Functional Plastics | Imparts specific functionalities like hydrophobicity. | The -CF₃ and -Cl groups act as functional moieties lookchem.comcymitquimica.com. |

| Specialty Chemicals | Serves as a precursor for complex molecules. | Reactive sites (-OH, -Cl) allow for further chemical synthesis cymitquimica.com. |

Environmental Research and Impact Studies of 3 Chloro 4 Trifluoromethyl Phenol

Environmental Fate and Degradation Pathways

The environmental persistence and degradation of halogenated phenols are critical to understanding their long-term impact. While specific data on 3-Chloro-4-(trifluoromethyl)phenol is limited, studies on related compounds provide insight into its likely behavior.

Halogenated organic compounds are frequently encountered as anthropogenic contaminants and many are resistant to biodegradation. tandfonline.comtandfonline.com Trifluoromethylphenols (TFMPs) are recognized as environmental contaminants that can, under certain conditions, undergo hydrolytic defluorination. researchgate.net However, the presence of halogens like chlorine can increase persistence. For instance, in a study on the related compound 3-(trifluoromethyl)phenol (B45071), no degradation was observed when treated with chlorine, a common water disinfectant. csic.es The release of such compounds into the environment is often linked to their use as intermediates in industrial synthesis. csic.es

The degradation of the herbicide Fluorochloridone, which contains a 3-(trifluoromethyl)phenyl group, has been characterized by low volatility and solubility in water, leading to relative persistence in soil environments. researchgate.net In contrast, a study on the degradation of the pharmaceutical fluoxetine (B1211875) showed it breaks down to form 4-(trifluoromethyl)phenol (B195918) (TFMP). nih.gov While some bacterial strains were found to utilize TFMP as a carbon source, this indicates that other products can transform into trifluoromethylphenols in the environment. nih.gov Generally, while many simple phenols have short environmental half-lives, this is often not the case for their halogenated counterparts. tandfonline.comtandfonline.comgov.bc.ca

Water Quality Assessment and Contaminant Identification

The detection of this compound and its analogs in water sources is a key aspect of environmental monitoring. These compounds can affect water quality, sometimes in ways that are directly perceptible to consumers.

A notable pollution incident in Catalonia, Spain, highlighted the environmental impact of a closely related compound, 3-(trifluoromethyl)phenol. It was identified as the source of a strong, unpleasant odor in the drinking water supply. csic.esmdpi.com Sensory analysis using gas chromatography-olfactometry was crucial in pinpointing the compound responsible. csic.es

Quantitative analysis revealed the extent of the contamination, with concentrations reaching up to 17,000 nanograms per liter (ng/L) in groundwater and 600 ng/L in the distributed tap water. csic.esmdpi.com Further investigation determined the odor threshold concentration (OTC) of 3-(trifluoromethyl)phenol in water to be extremely low, at just 13 ng/L, explaining why it was so readily detected by consumers. csic.es The presence of related compounds, 3-(trifluoromethyl)anisole (B1295162) and 3-(trifluoromethyl)aniline, was also confirmed in the contaminated groundwater, albeit at much lower concentrations. csic.es

This incident underscores the importance of advanced analytical techniques for identifying emerging contaminants and the need for water quality guidelines for such industrial chemicals. csic.esmdpi.com

Table 1: Contaminant Levels in a Water Pollution Incident Data sourced from a study on 3-(trifluoromethyl)phenol contamination. csic.es

| Analyte | Location | Concentration (ng/L) |

|---|---|---|

| 3-(trifluoromethyl)phenol | Groundwater (Well W1) | up to 17,000 |

| Reservoir (R1, Day 1) | 13,200 | |

| Reservoir (R1, Day 2) | 3,400 | |

| Distribution Tap (D1) | 600 | |

| 3-(trifluoromethyl)anisole | Groundwater (Well W1) | ~170 |

| 3-(trifluoromethyl)aniline | Groundwater (Well W1) | ~170 |

| Odor Threshold Concentration | 3-(trifluoromethyl)phenol | 13 |

Development of Remediation Strategies for Environmental Pollutants

Addressing contamination by halogenated phenols requires effective remediation strategies. Research into this area ranges from immediate physical solutions to advanced biological treatments.

In the case of the water contamination event in Catalonia, the immediate remediation action was to purge the entire distribution network to flush out the contaminated water before switching to a clean water source. csic.es While effective for the immediate crisis, this approach does not address the source of the groundwater contamination.

A more sustainable and environmentally friendly approach is bioremediation, which utilizes microorganisms to break down pollutants. nih.gov Research has shown that certain bacterial strains are capable of degrading and utilizing 4-(trifluoromethyl)phenol (TFMP) as their sole source of carbon and energy. nih.gov This suggests that microbial degradation could be a viable strategy for cleaning up environments contaminated with trifluoromethylphenols. nih.gov Developing such bioprocesses requires a deep understanding of the metabolic pathways, enzymes, and genetic factors involved. nih.gov

Furthermore, isomers of this compound, such as 2-Chloro-4-(trifluoromethyl)phenol (B1586134), are used in environmental monitoring studies. chemimpex.com These studies are essential for understanding how pollutants degrade in the environment and for developing new and effective remediation strategies. chemimpex.com

Ecotoxicological Studies and Mechanisms of Environmental Impact

The study of how this compound affects organisms and ecosystems is crucial for assessing its environmental risk. Research often focuses on its impact on aquatic life and the underlying toxic mechanisms.

Impact on Aquatic Organisms

Halogenated phenols can be harmful to aquatic life. csic.es According to classifications registered with the European Chemicals Agency (ECHA), the related compound 3-(trifluoromethyl)phenol is considered harmful to aquatic life with long-lasting effects. csic.esmdpi.com

Extensive research on the closely related compound 3-trifluoromethyl-4-nitrophenol (TFM), used as a lampricide in the Great Lakes, provides significant insight. researchgate.netregulations.gov TFM is classified as highly toxic to fish and moderately toxic to aquatic invertebrates. regulations.gov Studies on its effect on freshwater mussels revealed a complex picture. While the mussels themselves showed high survival rates at typical TFM application concentrations, their essential host fish, the common logperch, experienced substantial mortality. researchgate.net This indirect impact could adversely affect the reproduction and survival of the mussel populations. researchgate.net

Table 2: Acute Toxicity of 3-trifluoromethyl-4-nitrophenol (TFM) to Various Aquatic Species Data from U.S. EPA Registration Review. regulations.gov

| Species | Taxon | Toxicity Value (LC50/EC50) | Toxicity Category |

|---|---|---|---|

| Rainbow Trout | Fish | 2.0 mg/L | Highly Toxic |

| Bluegill Sunfish | Fish | 3.5 mg/L | Highly Toxic |

| Daphnia magna | Aquatic Invertebrate | 3.2 mg/L | Moderately Toxic |

| Scud (Gammarus pseudolimnaeus) | Aquatic Invertebrate | 2.1 mg/L | Moderately Toxic |

| Duckweed (Lemna gibba) | Aquatic Plant | 2.1 mg/L | - |

Investigation of Metabolic Detoxification Pathways in Organisms

Organisms possess metabolic pathways to detoxify and eliminate foreign chemicals (xenobiotics). For phenolic compounds in fish, common detoxification reactions include Phase II conjugation pathways, such as glucuronidation (catalyzed by UDP-glucuronosyltransferases, UDPGT) and sulfation (catalyzed by sulfotransferases, SULT). nih.gov These processes increase the water solubility of the compounds, facilitating their excretion. nih.gov

The metabolism of the herbicide Flurochloridone, which also possesses a trifluoromethylphenyl group, has been shown to proceed via oxidation, hydrolysis, and, significantly, conjugation with glutathione (B108866) (GSH), a reaction catalyzed by glutathione S-transferases (GST). researchgate.net The formation of GSH conjugates is a major detoxification pathway that helps protect cells from oxidative damage. researchgate.net Studies on fish exposed to pesticides and industrial chemicals confirm that the liver is a primary site of metabolism, with high activity of enzymes like GST. nih.gov The specific metabolic profile and the efficiency of these detoxification pathways can vary significantly between different species. nih.gov

Mechanisms of Oxidative Phosphorylation Uncoupling (relevant to related compounds)

A key mechanism of toxicity for many halogenated phenols is the uncoupling of oxidative phosphorylation. tandfonline.comtandfonline.com This process disrupts the crucial link between the electron transport chain and the synthesis of adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell. tandfonline.comtandfonline.comscispace.com

Instead of producing ATP, the energy from substrate oxidation is dissipated as heat. researchgate.net Symptoms of this uncoupling include an increased rate of respiration (oxygen consumption), a decrease in cellular synthesis, and a reduction in the efficiency of nutrient uptake. tandfonline.comtandfonline.com